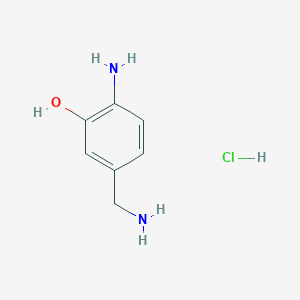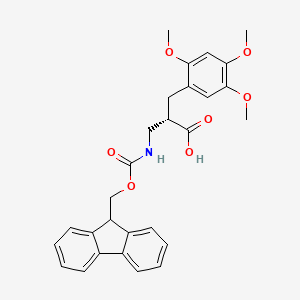![molecular formula C8H6F2N2 B12961041 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine: is a heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using radical processes. This can be achieved through the use of oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods: Industrial production methods for difluoromethylated pyridines often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and economic viability .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry .
Biology: The compound’s ability to modulate biological activity makes it valuable in the development of bioactive molecules for research purposes .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications, including as a scaffold for drug development .
Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial applications .
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, enhancing its efficacy and stability .
Comparación Con Compuestos Similares
- 2-Difluoromethylpyridine
- 3-Difluoromethylpyridine
- 5-Difluoromethyl-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Comparison: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine is unique due to its specific structural configuration and the presence of the difluoromethyl group at the 5-position. This configuration enhances its biological activity and stability compared to other difluoromethylated pyridines .
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-2-1-5-6(12-7)3-4-11-5/h1-4,8,11H |
Clave InChI |
KDRGYMSQEYEZGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1NC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)




![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)

